molecular formula C17H19N3O4S B10870578 N-(4-acetylphenyl)-2-[(5-ethyl-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]propanamide

N-(4-acetylphenyl)-2-[(5-ethyl-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]propanamide

Cat. No.: B10870578
M. Wt: 361.4 g/mol
InChI Key: NBDBFJAZLAOXAY-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-2-[(5-ethyl-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines an acetylphenyl group with a dihydropyrimidinyl sulfanyl propanamide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-2-[(5-ethyl-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]propanamide typically involves multiple steps:

    Formation of the Dihydropyrimidinone Core: The initial step often involves the Biginelli reaction, where ethyl acetoacetate, urea, and an aldehyde react under acidic conditions to form the dihydropyrimidinone core.

    Introduction of the Sulfanyl Group: The next step involves the introduction of the sulfanyl group to the dihydropyrimidinone core. This can be achieved through nucleophilic substitution reactions using appropriate thiol reagents.

    Attachment of the Acetylphenyl Group: The final step involves the coupling of the acetylphenyl group to the sulfanyl propanamide moiety. This can be done using acylation reactions with acetyl chloride or acetic anhydride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the Biginelli reaction and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, N-(4-acetylphenyl)-2-[(5-ethyl-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]propanamide is studied for its potential as a building block in organic synthesis

Biology

Biologically, this compound may exhibit interesting bioactivity due to its dihydropyrimidinone core, which is known to interact with various biological targets. It could be explored for its potential as an enzyme inhibitor or as a lead compound in drug discovery.

Medicine

In medicine, the compound’s potential therapeutic properties are of interest. Its structure suggests it could be investigated for anti-inflammatory, antiviral, or anticancer activities.

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-2-[(5-ethyl-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]propanamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The dihydropyrimidinone core is known to bind to various biological targets, potentially inhibiting enzyme activity or altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(4-acetylphenyl)-2-[(4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]propanamide: Lacks the ethyl group, which may affect its bioactivity and chemical properties.

    N-(4-acetylphenyl)-2-[(5-methyl-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]propanamide: Contains a methyl group instead of an ethyl group, potentially altering its reactivity and biological interactions.

Uniqueness

The presence of the ethyl group in N-(4-acetylphenyl)-2-[(5-ethyl-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]propanamide may enhance its lipophilicity and ability to interact with hydrophobic pockets in biological targets, potentially increasing its efficacy in certain applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties

Properties

Molecular Formula

C17H19N3O4S

Molecular Weight

361.4 g/mol

IUPAC Name

N-(4-acetylphenyl)-2-[(5-ethyl-4-hydroxy-6-oxo-1H-pyrimidin-2-yl)sulfanyl]propanamide

InChI

InChI=1S/C17H19N3O4S/c1-4-13-15(23)19-17(20-16(13)24)25-10(3)14(22)18-12-7-5-11(6-8-12)9(2)21/h5-8,10H,4H2,1-3H3,(H,18,22)(H2,19,20,23,24)

InChI Key

NBDBFJAZLAOXAY-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=C(NC1=O)SC(C)C(=O)NC2=CC=C(C=C2)C(=O)C)O

Origin of Product

United States

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